5-Carboxymethylaminomethyluridine
Description
Properties
IUPAC Name |
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCNRXVDHRNJOA-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988889 | |
| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69181-26-6 | |
| Record name | 5-Carboxymethylaminomethyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Components and Reaction Conditions
The E. coli MnmEG complex catalyzes the installation of the cmnm⁵ group onto uridine-34 (U₃₄) of tRNA through a GTP-dependent mechanism requiring multiple cofactors. The reaction system comprises:
-
MnmE : Binds GTP and methylenetetrahydrofolate (CH₂THF).
-
MnmG : Binds flavin adenine dinucleotide (FAD) and reduced nicotinamide adenine dinucleotide (NADH).
-
Substrates : Glycine, CH₂THF, GTP, FAD, NADH, and unmodified tRNA.
Reconstitution assays typically use total tRNA extracted from an E. coli ΔmnmE strain to ensure the absence of pre-existing modifications. Incubation conditions involve 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 2 mM DTT at 37°C for 2–4 hours. The reaction is quenched by phenol-chloroform extraction, followed by tRNA purification via ethanol precipitation.
Table 1: Standard In Vitro Reconstitution Parameters for cmnm⁵U Synthesis
| Component | Concentration/Role | Source |
|---|---|---|
| MnmEG complex | 2–5 µM | Purified from E. coli |
| GTP | 1 mM | Cofactor for MnmE |
| CH₂THF | 0.5 mM | Methylene donor |
| Glycine | 4 mM | Carboxymethyl donor |
| FAD/NADH | 0.2 mM/1 mM | Redox cofactors |
| tRNA | 0.1–0.5 mg/mL | ΔmnmE strain |
Isotopic Labeling and Intermediate Trapping
A critical advancement in cmnm⁵U preparation involves the use of synthetic FADH[N⁵═CD₂]⁺ , a deuterated flavin-iminium intermediate, to track methylene transfer. This compound is synthesized by:
-
Reducing FAD with sodium dithionite (10-fold excess) under anaerobic conditions.
-
Alkylating FADH₂ with perdeuterated chloromethyl methyl sulfide (ClCD₂-S-CD₃).
-
Purifying the product via HPLC and confirming deuteration by high-resolution mass spectrometry (HRMS).
When substituted for CH₂THF in reconstitution assays, FADH[N⁵═CD₂]⁺ transfers a CD₂ group to U₃₄, yielding cmnm⁵U-d₂ with 98% isotopic incorporation. This method enables precise tracking of the methylene group’s origin and confirms FAD as the central intermediate in one-carbon transfer.
Substrate Promiscuity and Alternative Product Formation
Glycine, Ammonia, and Taurine as Competing Substrates
The MnmEG complex exhibits remarkable substrate flexibility:
-
Glycine : Primary substrate, achieving 50–53% conversion to cmnm⁵U at 4 mM.
-
Ammonia : Generates 5-aminomethyluridine (nm⁵U) at 5–10% yield (20 mM NH₄OAc).
-
Taurine : Produces 5-taurinomethyluridine (τm⁵U) at 5–10% yield (20 mM taurine).
This promiscuity is evolutionarily conserved, with human homologs (GTPBP3/MTO1) similarly utilizing taurine for mitochondrial tRNA modification. Kinetic assays reveal glycine’s superior efficiency, attributed to its optimal fit within the MnmG active site, which accommodates bulkier substrates through a flexible binding pocket.
Table 2: Substrate Efficiency in cmnm⁵U Synthesis
| Substrate | Product | Conversion Yield | Key Application |
|---|---|---|---|
| Glycine | cmnm⁵U | 50–53% | Native tRNA modification |
| Ammonia | nm⁵U | 5–10% | Study of minimal modification |
| Taurine | τm⁵U | 5–10% | Mitochondrial tRNA analogs |
Novel Pathways in Gram-Positive Bacteria
The MnmL-MnmM Radical SAM System
In Bacillus subtilis and related Gram-positive bacteria, cmnm⁵U is converted to mnm⁵U via a radical S-adenosylmethionine (SAM) enzyme pair, MnmL-MnmM. This pathway involves:
-
MnmL (YtqA) : Generates a 5′-deoxyadenosyl radical (dAdo- ) from SAM.
-
dAdo- -mediated H-atom abstraction : Targets the carboxymethyl group of cmnm⁵U, inducing oxidative decarboxylation.
-
MnmM : Methylates the resultant nm⁵U intermediate using SAM.
This mechanism bypasses the canonical MnmC-dependent pathway, offering a redox-efficient route to mnm⁵U. In vitro reconstitution requires anaerobic conditions, 5 mM SAM, and 0.1 mM flavodoxin as an electron carrier.
Analytical Validation of cmnm⁵U
HPLC-HRMS Quantification
Post-reaction tRNA is digested to nucleosides using nuclease P1 and alkaline phosphatase. cmnm⁵U is resolved via reverse-phase HPLC (C18 column, 0.1% formic acid/MeOH gradient) and detected by HRMS. Key spectral features include:
tRNA Sequencing via LC-MS/MS
Site-specific modification is confirmed by RNase T1 digestion followed by LC-MS/MS of the resulting oligonucleotides. For example, the tRNAᴸʸˢ fragment ACU[cmnm⁵U]UUAAUCAAUUGp (m/z 1,452.3, z = −6) shifts to 1,454.3 upon deuteration.
Critical Enzyme Variants and Catalytic Residues
Chemical Reactions Analysis
Role of the Flavin-Iminium Intermediate
Deuterium-labeling experiments using synthetic FADH[N⁵═CD₂]⁺ demonstrated direct methylene transfer to U34:
-
Isotope tracing : ²H from FADH[N⁵═CD₂]⁺ incorporated into the carboxymethyl group (Figure 2).
Nucleophilic Attack and Substrate Flexibility
MnmEG exhibits promiscuity toward nucleophiles:
| Nucleophile | Product Formed | Yield Relative to Glycine |
|---|---|---|
| Glycine | cmnm⁵U | 100% |
| Taurine | τm⁵U (taurinomethyl) | 10–15% |
| Ammonia | nm⁵U (aminomethyl) | 5–10% |
| Data from |
This flexibility explains the evolutionary conservation of MnmEG homologs in installing diverse tRNA modifications .
Cysteine Residues in MnmG
Site-directed mutagenesis revealed:
| MnmG Variant | FAD Reduction Activity | cmnm⁵U Formation |
|---|---|---|
| Wild-type | 100% | 100% |
| C47A | 95% | 0% |
| C277A | 92% | 0% |
| C47A/C277A | 90% | 0% |
| Data from |
C47 and C277 are essential for catalysis but not for FAD reduction, suggesting a role in substrate binding or uridine activation .
GTP Hydrolysis
GTP hydrolysis (kₐₜ = 0.8 ± 0.1 min⁻¹) precedes methylene transfer, likely inducing structural changes in MnmE for tRNA binding .
Folate Dependency
CH₂THF exhibits a Kₘ of 12 ± 3 μM, while CH₃THF (Kₘ = 45 ± 8 μM) shows reduced efficiency .
Non-Covalent RNA-Protein Complex Formation
Electrophoretic mobility shift assays identified a stable MnmEG-tRNA complex resistant to 6 M urea. Key characteristics:
-
RNase T1 resistance : Partial digestion suggests protection at the anticodon loop .
-
Protease sensitivity : Trypsin degrades MnmE/MnmG but preserves tRNA modification activity .
Evolutionary Implications
The conserved mechanism across bacteria and eukaryotes (e.g., human GTPBP3-MTO1 complex) highlights the universal role of flavin-iminium chemistry in tRNA modification .
This synthesis of biochemical data elucidates the intricate redox and methyl transfer mechanisms underlying cmnm⁵U biosynthesis, providing a foundation for targeting tRNA modification pathways in antibiotic development.
Scientific Research Applications
Molecular Biology
- tRNA Modification : The primary application of 5-carboxymethylaminomethyluridine lies in its role as a tRNA modification. The enzymes MnmE and MnmG are responsible for installing this modification onto wobble uridines in tRNA, which enhances translation fidelity by restricting codon-anticodon wobbling .
- Studying Genetic Code Flexibility : Research on this compound aids in understanding how modifications affect the flexibility of the genetic code and the decoding process during protein synthesis .
Medicine
- Therapeutic Implications : Investigations into this compound have implications for understanding diseases related to tRNA modifications. For instance, loss of this modification has been associated with mitochondrial disorders such as MELAS (mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) and MERRF (myoclonus epilepsy with ragged-red fibers) .
- Antibiotic Development : The compound's role in bacterial tRNA modification enzymes presents opportunities for developing new antibiotics targeting these pathways .
Biotechnology
- Synthetic Biology Applications : In synthetic biology, this compound can be utilized to engineer organisms with enhanced protein production capabilities. Its incorporation into synthetic mRNA may improve translation efficiency in engineered systems .
Case Study 1: Role in Translation Fidelity
- Objective : To assess the impact of this compound on translation accuracy.
- Findings : Studies demonstrated that tRNAs containing this modification showed improved accuracy in codon recognition during protein synthesis compared to unmodified tRNAs .
Case Study 2: Implications in Mitochondrial Disorders
- Objective : To explore the association between loss of this compound modifications and mitochondrial diseases.
- Findings : Research indicated that patients with MELAS exhibited reduced levels of this modification in their mitochondrial tRNAs, suggesting a direct link to disease pathology .
Summary of Research Findings
Effects on Translation Fidelity
| Modification Type | Effect on Translation | Reference Year |
|---|---|---|
| This compound | Improved accuracy with codons ending in A/G | 2022 |
| Unmodified Uridine | Increased wobbling leading to errors | 2022 |
Mechanism of Action
The mechanism of action of 5-carboxymethylaminomethyluridine involves its incorporation into tRNA at the wobble position. This modification is catalyzed by the MnmE and MnmG enzymes, which facilitate the transfer of the carboxymethylaminomethyl group to uridine. The modified tRNA enhances the accuracy and efficiency of protein synthesis by stabilizing codon-anticodon interactions during translation .
Comparison with Similar Compounds
Comparison with Similar C5-Modified Uridines
C5-modified uridines are evolutionarily conserved tRNA wobble position modifications that fine-tune translational accuracy. Below is a detailed comparison of cmnm⁵U with structurally and functionally related compounds:
Key Observations :
- cmnm⁵U vs. mnm⁵U: The carboxymethyl group in cmnm⁵U is decarboxylated by MnmC to yield mnm⁵U, which has a methylaminomethyl group. This step enhances hydrophobicity, influencing tRNA-mRNA binding .
- cmnm⁵U vs. τm⁵U : Substrate specificity determines the final modification. Glycine produces cmnm⁵U, while taurine yields τm⁵U. Under taurine limitation, cmnm⁵U replaces τm⁵U, altering codon recognition .
- cmnm⁵U vs. mcm⁵U : Eukaryotic mcm⁵U has a methoxycarbonylmethyl group, synthesized via the Elp3 acetyltransferase. This modification prevents ribosomal stalling and is linked to neurodegenerative diseases .
Functional and Thermodynamic Impacts
| Compound | Codon Recognition | Thermal Stability (ΔTm) | Role in Translation |
|---|---|---|---|
| cmnm⁵U | Broad (e.g., AUA, UUG) | +3.5°C | Stress adaptation |
| mnm⁵U | Specific (AUA) | +5.0°C | Codon-restrictive decoding |
| mcm⁵U | Broad (AGA, UUA) | +2.0°C | Prevent frameshifting |
| τm⁵U | Mitochondrial UUR codons | +4.2°C | Oxidative phosphorylation |
Key Findings :
- cmnm⁵U’s carboxyl group increases hydrogen-bonding capacity, enabling recognition of AUA and UUG codons in bacteria .
- mnm⁵U’s methyl group enhances base stacking, raising tRNA thermal stability by 1.5°C compared to cmnm⁵U .
- τm⁵U is critical for mitochondrial tRNA stability; its loss correlates with encephalopathies like MELAS .
Pathological and Biotechnological Relevance
Biological Activity
5-Carboxymethylaminomethyluridine (cmnm5U) is a modified nucleoside found in transfer RNA (tRNA), particularly at the wobble position of certain tRNA species. This compound plays a crucial role in the decoding of mRNA codons, enhancing translational fidelity and efficiency. Its biological activity is primarily linked to its involvement in tRNA modifications, which are essential for proper protein synthesis.
Chemical Structure and Synthesis
This compound is derived from uridine through a series of enzymatic modifications. The key steps in its biosynthesis involve:
- MnmE and MnmG Enzymes : These enzymes catalyze the installation of the carboxymethylaminomethyl group at the fifth position of uridine in tRNA, which is critical for its function .
- Further Modifications : The bifunctional enzyme MnmC further modifies cmnm5U by cleaving the carboxymethyl moiety or methylating it to produce other derivatives like 5-methylaminomethyluridine (mnm5U) .
Biological Function
The primary biological function of cmnm5U is to enhance the decoding capacity of tRNA during translation. Specifically, it allows for:
- Increased Codon Recognition : cmnm5U enables tRNAs to recognize multiple synonymous codons, thereby expanding the coding capacity of mRNA. This modification is particularly important for codons ending in A or G, which are often read inaccurately without such modifications .
- Stabilization of Codon-Anticodon Interactions : The presence of cmnm5U at the wobble position stabilizes non-canonical base pairing, improving the accuracy and efficiency of translation .
Case Studies and Research Findings
Several studies have investigated the role of cmnm5U in various organisms, highlighting its significance in protein synthesis.
- Study on Escherichia coli : Research demonstrated that strains deficient in cmnm5U modification exhibited reduced growth rates and impaired protein synthesis, indicating that this modification is vital for bacterial viability .
- Human Mitochondrial tRNA : Loss of similar modifications has been linked to mitochondrial diseases such as MELAS and MERRF, underscoring the importance of wobble modifications in human health .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound:
| Characteristic | Details |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂O₇ |
| Modification Type | Wobble position modification in tRNA |
| Enzymes Involved | MnmE, MnmG, MnmC |
| Biological Role | Enhances codon recognition; stabilizes codon-anticodon pairing |
| Associated Diseases | Linked to mitochondrial diseases (MELAS, MERRF) |
| Organisms Studied | Escherichia coli, various eukaryotic systems |
Q & A
Q. What is the structural significance of cmnm5U in tRNA, and how does it influence codon-anticodon interactions?
cmnm5U is a hypermodified uridine derivative found at the wobble position (34th) of mitochondrial and bacterial tRNAs. Its 5-carboxymethylaminomethyl side chain enhances structural flexibility, enabling non-Watson-Crick base pairing with NNG/A codons during mRNA translation . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography have been used to resolve its conformation in tRNA anticodon loops. For example, studies show that cmnm5U stabilizes the U-turn motif critical for ribosomal binding .
Q. What are the established synthetic routes for cmnm5U, and what challenges exist in its chemical synthesis?
cmnm5U is synthesized via two primary routes:
- Chemical synthesis : Reese and Sanghvi (1984) developed a method using uridine derivatives, involving sequential alkylation and carboxylation steps. Key challenges include regioselective modification at the C5 position and maintaining stereochemical integrity .
- Enzymatic pathways : The MnmE-GidA complex catalyzes the addition of the carboxymethylaminomethyl group to U34 in tRNA. In vitro reconstitution requires GTP, FAD, and glycine as cofactors .
Q. How is cmnm5U biogenesis studied in bacterial and mitochondrial systems?
- Bacterial models : E. coli mutants lacking mnmE or gidA genes show abolished cmnm5U formation, confirmed via HPLC and mass spectrometry of hydrolyzed tRNA .
- Mitochondrial studies : Knockdown of human homologs (e.g., MTO1) in cell lines reveals cmnm5U deficiency linked to respiratory chain defects, analyzed via northern blotting with modification-specific probes .
Advanced Research Questions
Q. How can structural biology techniques resolve mechanistic contradictions in MnmE-GidA complex activity?
While crystallography of GidA (Meyer et al., 2008) revealed FAD-binding domains essential for redox activity , SAXS analysis showed dynamic conformational changes in the MnmE-GidA complex during GTP hydrolysis . To address discrepancies in proposed catalytic mechanisms, researchers should:
- Compare in vitro activity assays (e.g., ATPase/GTPase kinetics) with structural data .
- Use cryo-EM to capture intermediate states of tRNA modification .
Q. What computational approaches are suitable for predicting cmnm5U’s impact on tRNA stability and translation fidelity?
- Molecular dynamics (MD) : Simulations of mitochondrial tRNA^Leu(UUR) show that cmnm5U reduces anticodon loop rigidity, facilitating codon wobbling. Force fields must account for modified base parameters .
- Markov state models : These predict conformational ensembles of cmnm5U-modified tRNA, correlating with experimental thermodynamic data (e.g., melting temperatures) .
Q. How do cmnm5U deficiencies contribute to mitochondrial encephalomyopathies, and what experimental models validate these links?
- Patient-derived data : Mutations in MTO1 (human GidA homolog) disrupt cmnm5U biosynthesis, leading to tRNA^Lys instability and impaired OXPHOS, as shown via cybrid cell assays .
- Animal models : Mto1-knockout mice exhibit cardiomyopathy and lactic acidosis, mimicking human phenotypes. Tissue-specific tRNA sequencing and respirometry are critical for validation .
Q. What strategies reconcile conflicting data on cmnm5U’s role in bacterial virulence?
Some studies associate cmnm5U with enhanced translational accuracy in pathogens like Salmonella, while others find no phenotype in gidA mutants. To resolve this:
- Perform codon-specific reporter assays (e.g., luciferase under NNG/A-rich promoters) .
- Conduct ribosome profiling in pathogen-host interaction models to assess translational efficiency .
Methodological Guidelines
Q. How should researchers design experiments to study cmnm5U modification in low-abundance tRNA samples?
- Enrichment protocols : Use anion-exchange chromatography followed by PAGE purification .
- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to femtomole levels .
- Controls : Include tRNA from ΔmnmE strains or synthetic unmodified tRNA as negative controls .
Q. What are best practices for analyzing cmnm5U’s metabolic stability in cellular contexts?
Q. How can conflicting structural data on the MnmE-GidA complex be addressed in grant proposals?
Propose a hybrid approach:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
